molecular formula C16H12ClN3O6 B10904660 N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B10904660
M. Wt: 377.73 g/mol
InChI Key: CWZZTTFQLZCZAD-CNHKJKLMSA-N
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Description

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a benzodioxole ring, a nitrophenoxy group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with cellular proteins and enzymes. The compound can bind to specific molecular targets, leading to the inhibition of key cellular pathways. For example, it may inhibit tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of a benzodioxole ring, a nitrophenoxy group, and a hydrazide moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C16H12ClN3O6

Molecular Weight

377.73 g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H12ClN3O6/c17-11-6-15-14(25-9-26-15)5-10(11)7-18-19-16(21)8-24-13-4-2-1-3-12(13)20(22)23/h1-7H,8-9H2,(H,19,21)/b18-7+

InChI Key

CWZZTTFQLZCZAD-CNHKJKLMSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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